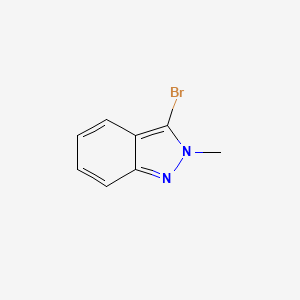

3-bromo-2-metil-2H-indazol

Descripción general

Descripción

“3-bromo-2-methyl-2H-indazole” is a derivative of indazole, a bicyclic compound consisting of the fusion of benzene and pyrazole . It has attracted great attention in organic chemistry, especially for the synthesis of pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A novel and efficient bromination protocol of indazoles via C–H bond cleavage has also been demonstrated .

Molecular Structure Analysis

The molecular formula of “3-bromo-2-methyl-2H-indazole” is CHBrN . The average mass is 211.059 Da and the monoisotopic mass is 209.979248 Da .

Chemical Reactions Analysis

The bromination of indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved using various bromine sources, such as NBS, NaBr, and HBr . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .

Aplicaciones Científicas De Investigación

Oncología: Propiedades Anticancerígenas

La investigación ha indicado que los compuestos de indazol, incluido el 3-bromo-2-metil-2H-indazol, pueden poseer propiedades anticancerígenas. Pueden actuar como inhibidores de ciertas vías involucradas en la proliferación y supervivencia de las células cancerosas, ofreciendo una vía prometedora para el desarrollo de fármacos anticancerígenos .

Neurofarmacología: Efectos Antidepresivos

El núcleo de indazol se encuentra en compuestos con efectos antidepresivos. El motivo estructural del this compound podría utilizarse en la síntesis de nuevos antidepresivos, contribuyendo al tratamiento de diversos trastornos del estado de ánimo .

Inmunología: Actividad Antiinflamatoria

Los derivados del indazol son conocidos por su actividad antiinflamatoria. El this compound podría servir como un andamiaje para desarrollar nuevos agentes antiinflamatorios, lo que podría ayudar en el manejo de enfermedades inflamatorias crónicas .

Microbiología: Aplicaciones Antibacterianas

Las aplicaciones antibacterianas del this compound son significativas, ya que el compuesto forma parte de la síntesis de agentes que exhiben actividad contra una variedad de cepas bacterianas. Esto lo convierte en una entidad valiosa en la lucha contra las enfermedades infecciosas .

Agentes Duales Antimicrobianos y Antiinflamatorios

Una aplicación única del this compound es en la creación de agentes duales que poseen propiedades tanto antimicrobianas como antiinflamatorias. Esta funcionalidad dual es particularmente beneficiosa en el tratamiento de afecciones donde la infección y la inflamación están interconectadas .

Química Sintética: Síntesis Sin Catalizador

En química sintética, el this compound se utiliza en enfoques de síntesis sin catalizador. Estos métodos son ventajosos por su simplicidad y potencial para reducir el impacto ambiental de la síntesis química .

Farmacología: Inhibición de la Fosfoinositida 3-Quinasa

Otra aplicación es su función como inhibidor selectivo de la fosfoinositida 3-quinasa δ. Esto es particularmente relevante en el tratamiento de enfermedades respiratorias, donde la modulación de esta quinasa puede tener efectos terapéuticos .

Safety and Hazards

Direcciones Futuras

The future directions for “3-bromo-2-methyl-2H-indazole” could involve further exploration of its synthesis methods and potential applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles . The development of novel and efficient halogenation technologies is also in high demand .

Mecanismo De Acción

Target of Action

Indazole-containing compounds have been found to have a wide variety of medicinal applications, suggesting that they interact with multiple biological targets . For instance, some indazoles have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

Indazoles in general have been shown to interact with their targets in various ways, leading to changes in cellular processes . For example, some indazoles inhibit the activity of certain enzymes, leading to downstream effects on cellular signaling pathways .

Biochemical Pathways

Indazoles have been shown to affect a variety of biochemical pathways, depending on their specific targets . For example, indazoles that inhibit phosphoinositide 3-kinase δ can affect pathways involved in cell growth and survival .

Result of Action

Based on the known effects of other indazoles, it can be inferred that 3-bromo-2-methyl-2h-indazole might have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Análisis Bioquímico

Biochemical Properties

3-bromo-2-methyl-2H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and differentiation . Additionally, 3-bromo-2-methyl-2H-indazole can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .

Cellular Effects

The effects of 3-bromo-2-methyl-2H-indazole on cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, by inhibiting specific kinases, 3-bromo-2-methyl-2H-indazole can disrupt the signaling pathways that regulate cell proliferation and survival . This disruption can lead to reduced cell growth and increased apoptosis, particularly in cancer cells. Furthermore, 3-bromo-2-methyl-2H-indazole has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, 3-bromo-2-methyl-2H-indazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of specific enzymes, 3-bromo-2-methyl-2H-indazole can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of downstream effects, altering various cellular processes. Additionally, 3-bromo-2-methyl-2H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-2-methyl-2H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-bromo-2-methyl-2H-indazole remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to 3-bromo-2-methyl-2H-indazole can lead to adaptive cellular responses, potentially diminishing its therapeutic effects .

Dosage Effects in Animal Models

The effects of 3-bromo-2-methyl-2H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 3-bromo-2-methyl-2H-indazole can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

3-bromo-2-methyl-2H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, enhancing or diminishing the compound’s biological effects . Additionally, 3-bromo-2-methyl-2H-indazole can influence metabolic flux, altering the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 3-bromo-2-methyl-2H-indazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of 3-bromo-2-methyl-2H-indazole can affect its biological activity, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .

Subcellular Localization

The subcellular localization of 3-bromo-2-methyl-2H-indazole is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-bromo-2-methyl-2H-indazole may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting various signaling pathways and metabolic processes .

Propiedades

IUPAC Name |

3-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIGNYYDSUWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449798.png)

![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)

![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)

![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)

![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)

![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)

![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)

![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)